molecular formula C19H18OSe B15408925 Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- CAS No. 820963-03-9

Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-

Cat. No.: B15408925
CAS No.: 820963-03-9
M. Wt: 341.3 g/mol
InChI Key: SXKFRHRWKHCBJJ-UHFFFAOYSA-N
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Description

Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- is a useful research compound. Its molecular formula is C19H18OSe and its molecular weight is 341.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

820963-03-9

Molecular Formula

C19H18OSe

Molecular Weight

341.3 g/mol

IUPAC Name

1-(2-benzylselanyl-3-phenylcyclobut-2-en-1-yl)ethanone

InChI

InChI=1S/C19H18OSe/c1-14(20)17-12-18(16-10-6-3-7-11-16)19(17)21-13-15-8-4-2-5-9-15/h2-11,17H,12-13H2,1H3

InChI Key

SXKFRHRWKHCBJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=C1[Se]CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Biological Activity

Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- (CAS Number: 820963-03-9) is an organoselenium compound with a unique molecular structure, which has garnered interest due to its potential biological activities. This article explores its biological activity, including antioxidant properties, cytotoxicity, and implications in cancer research.

  • Molecular Formula : C19_{19}H18_{18}OSe
  • Molecular Weight : 341.306 g/mol
  • Structural Characteristics : The compound features a cyclobutenyl core with a selenium atom attached to a phenylmethyl group, which may influence its reactivity and biological interactions.

Antioxidant Activity

Research indicates that organoselenium compounds exhibit significant antioxidant properties. Ethanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]- has been studied for its ability to scavenge reactive oxygen species (ROS), which play a critical role in oxidative stress and related diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Ethanone, 1-[3-phenyl-2-(phenylmethyl)seleno]-2-cyclobuten-1-yl]15.6
Selenomethionine18.4
Vitamin E25.0

The data suggests that Ethanone demonstrates potent antioxidant activity comparable to established antioxidants like selenomethionine and vitamin E.

Cytotoxicity Studies

Cytotoxic effects of Ethanone have been evaluated in various cancer cell lines. In vitro studies show that this compound can induce apoptosis in human breast cancer cells (MCF-7), highlighting its potential as an anticancer agent.

Case Study: MCF-7 Cell Line

In a study conducted by Kamiya et al., treatment with Ethanone resulted in:

  • Increased Apoptosis : Significant elevation in apoptotic markers such as cleaved caspase-3.
  • Cell Viability Reduction : A dose-dependent decrease in cell viability was observed at concentrations ranging from 10 µM to 50 µM.

Figure 1: Apoptosis Induction in MCF-7 Cells

Apoptosis Induction

The mechanism by which Ethanone exerts its biological effects appears to involve modulation of ROS levels and interference with cell signaling pathways associated with apoptosis and proliferation. Specifically, the compound may enhance the expression of pro-apoptotic factors while suppressing anti-apoptotic proteins.

Research Findings

Recent studies have emphasized the importance of selenium-containing compounds in cancer prevention and treatment. The unique structure of Ethanone allows it to interact with cellular components effectively, leading to enhanced biological activity.

Table 2: Summary of Key Research Findings

Study FocusFindingsReference
Antioxidant CapacityDemonstrated significant ROS scavenging ability
Cytotoxicity in Cancer CellsInduced apoptosis in MCF-7 cells at low micromolar concentrations
Mechanistic InsightsModulated apoptotic pathways via ROS signaling and protein expression alterations

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